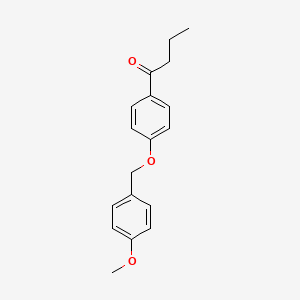
1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one is a useful research compound. Its molecular formula is C18H20O3 and its molecular weight is 284.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications, emphasizing its pharmacological significance.
Chemical Structure
The compound is characterized by the following structural formula:
This structure features a butanone core linked to a 4-methoxybenzyl ether, which may influence its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzyl chloride with appropriate phenolic precursors under basic conditions. Variations in synthetic methods can affect yield and purity, impacting subsequent biological evaluations.
Antimicrobial Properties
Research indicates that related compounds in the same chemical class exhibit significant antimicrobial activity. For instance, derivatives containing methoxy groups have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The presence of the methoxy group is believed to enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
Anticancer Potential
Several studies have explored the anticancer properties of similar compounds. For example, oxime derivatives have demonstrated notable cytotoxicity against cancer cell lines such as HCT-116 (colon cancer), A549 (lung cancer), and HL60 (leukemia). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Table 1: Summary of Biological Activities
Anti-inflammatory Activity
Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage models. This suggests a potential role in managing inflammatory diseases .
Case Studies
A notable study investigated the structure-activity relationship (SAR) of methoxy-substituted phenolic compounds, revealing that modifications at specific positions significantly influenced their biological activities. This research highlights the importance of molecular structure in determining pharmacological efficacy and guides future synthetic efforts to optimize activity .
Properties
IUPAC Name |
1-[4-[(4-methoxyphenyl)methoxy]phenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-3-4-18(19)15-7-11-17(12-8-15)21-13-14-5-9-16(20-2)10-6-14/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGHQWPSMFKAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














